4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate typically involves the regioselective lithiation of pyridine derivatives followed by transmetalation and subsequent reactions with various electrophiles . For instance, the regioselective lithiation of 3-chloro-2-ethoxypyridine with n-BuLi in THF at -78°C can be followed by transmetalation with organomagnesium halides to produce mixed diorganomagnesiums. These intermediates can then undergo elimination and regioselective addition reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or naphthalene rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, organomagnesium halides, and various electrophiles. Reaction conditions typically involve low temperatures (e.g., -78°C) for lithiation and elevated temperatures for subsequent reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, regioselective addition of organomagnesium halides followed by electrophilic quenching can produce polyfunctional pyridines .
Scientific Research Applications
4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological systems and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate involves its interaction with molecular targets and pathways within biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and naphthalene derivatives, such as:
- 4-(8-Pyridin-4-ylnaphthalen-1-yl)pyridine
- 1,8-Naphthyridine derivatives
- 4,4’-Bipyridine derivatives
Uniqueness
Its trihydrate form also adds to its uniqueness by influencing its solubility and reactivity .
Properties
CAS No. |
918887-12-4 |
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Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(8-pyridin-4-ylnaphthalen-1-yl)pyridine;trihydrate |
InChI |
InChI=1S/C20H14N2.3H2O/c1-3-17-4-2-6-19(16-9-13-22-14-10-16)20(17)18(5-1)15-7-11-21-12-8-15;;;/h1-14H;3*1H2 |
InChI Key |
LVKRAAWHMOXWRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=NC=C3)C(=CC=C2)C4=CC=NC=C4.O.O.O |
Origin of Product |
United States |
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